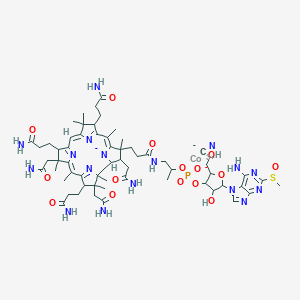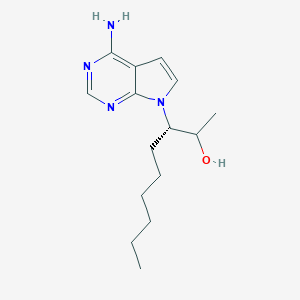
1-Piperidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride, also known as Methylthiopropamine (MTP) hydrochloride, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTP is a member of the amphetamine family and is structurally similar to other psychoactive substances such as amphetamine and methamphetamine. However, unlike these substances, MTP has not been widely studied and its effects on the human body are not well understood. In
Aplicaciones Científicas De Investigación
MTP has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and may be useful in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, MTP has been studied for its potential as a cognitive enhancer and may be useful in improving memory and cognitive function.
Mecanismo De Acción
The exact mechanism of action of MTP is not well understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a key role in regulating mood, attention, and other cognitive processes.
Biochemical and Physiological Effects:
MTP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism. Additionally, MTP has been shown to increase the release of certain hormones, such as cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTP in lab experiments is its ability to stimulate the central nervous system, making it useful for studying the effects of stimulants on the brain. However, one limitation of using MTP is its potential for abuse and addiction, which may make it difficult to use in certain research settings.
Direcciones Futuras
There are several future directions for research on MTP. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Additionally, researchers may explore the use of MTP in combination with other drugs to enhance its effects. Finally, more research is needed to better understand the long-term effects of MTP on the body and brain.
Métodos De Síntesis
The synthesis of MTP is a complex process that involves several steps. The first step involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with piperidine to form 1-(3-methyl-2-thienyl)-2-piperidin-1-yl-ethanone. This intermediate is then reacted with 2,2,6,6-tetramethyl-1-piperidinyloxy to form the final product, MTP. The hydrochloride salt of MTP is typically used for research purposes.
Propiedades
Número CAS |
109171-60-0 |
|---|---|
Fórmula molecular |
C17H30ClNO2S |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
1-(3-methylthiophen-2-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2S.ClH/c1-13-7-10-21-15(13)20-12-14(19)11-18-16(2,3)8-6-9-17(18,4)5;/h7,10,14,19H,6,8-9,11-12H2,1-5H3;1H |
Clave InChI |
LWJKDVGFWPMHNN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
SMILES canónico |
CC1=C(SC=C1)OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Sinónimos |
1-Piperidineethanol, alpha-(((3-methyl-2-thienyl)oxy)methyl)-2,2,6,6-t etramethyl-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)






